4-Fluoro-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-Fluoro-6-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that features both fluorine and trifluoromethyl groups attached to a pyrimidine ring. This compound is of significant interest in various fields due to its unique chemical properties, which are influenced by the presence of highly electronegative fluorine atoms. These properties make it valuable in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of trifluorinated 2-bromoenones with aryl- and alkylamidines, which provides trifluoromethylated pyrimidines via an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction . Another approach involves the use of fluorinating agents such as N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate .
Industrial Production Methods
Industrial production of 4-Fluoro-6-(trifluoromethyl)pyrimidine often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow processes and the use of advanced fluorinating reagents to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and various oxidizing or reducing agents depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield a variety of substituted pyrimidines.
Scientific Research Applications
4-Fluoro-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a precursor for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-Fluoro-6-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with these targets, often leading to increased potency and selectivity. The trifluoromethyl group can also influence the compound’s lipophilicity and metabolic stability, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated pyrimidines and pyridines, such as:
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 4-Hydroxy-6-(trifluoromethyl)pyrimidine
- 2,4,6-Trifluoropyrimidine
Uniqueness
4-Fluoro-6-(trifluoromethyl)pyrimidine is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the pyrimidine ring. This arrangement imparts distinct electronic and steric properties, making it particularly useful in applications where high reactivity and stability are required.
Properties
IUPAC Name |
4-fluoro-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F4N2/c6-4-1-3(5(7,8)9)10-2-11-4/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKBEGRFHZRYFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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